molecular formula C19H23N3O2 B2703434 4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide CAS No. 2034334-12-6

4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide

Cat. No.: B2703434
CAS No.: 2034334-12-6
M. Wt: 325.412
InChI Key: YBROFLUXFNNALK-UHFFFAOYSA-N
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Description

4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide is a complex organic compound that features a pyrazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide typically involves multi-step organic reactions. The pyrazolo[1,5-a]pyridine core can be synthesized through cyclization reactions involving appropriate precursors. The phenyl and oxane-4-carboxamide groups are then introduced through subsequent substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to alterations in cellular processes, such as cell cycle progression and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.

Uniqueness

4-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}oxane-4-carboxamide stands out due to its unique combination of structural features, which confer specific photophysical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-18(21-16-7-11-22-17(14-16)6-10-20-22)19(8-12-24-13-9-19)15-4-2-1-3-5-15/h1-6,10,16H,7-9,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBROFLUXFNNALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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